molecular formula C5H10ClNOS B13781280 5-Oxa-8-thia-2-azaspiro[3.4]octane;hydrochloride

5-Oxa-8-thia-2-azaspiro[3.4]octane;hydrochloride

Katalognummer: B13781280
Molekulargewicht: 167.66 g/mol
InChI-Schlüssel: GSNUEMMAYNMQLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Oxa-8-thia-2-azaspiro[3.4]octane;hydrochloride is a chemical compound with the molecular formula C5H10ClNOS and a molecular weight of 167.657 g/mol. This compound is known for its unique spirocyclic structure, which includes an oxygen, sulfur, and nitrogen atom within the ring system. It is often used in various chemical and pharmaceutical research applications due to its distinctive properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxa-8-thia-2-azaspiro[3.4]octane;hydrochloride can be achieved through several synthetic routes. One common method involves the annulation of the cyclopentane ring, while other approaches involve the annulation of a four-membered ring . These methods typically employ readily available starting materials and conventional chemical transformations, with minimal chromatographic purifications required to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented.

Analyse Chemischer Reaktionen

Types of Reactions

5-Oxa-8-thia-2-azaspiro[3.4]octane;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve standard laboratory techniques and equipment.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

5-Oxa-8-thia-2-azaspiro[3.4]octane;hydrochloride has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, allowing researchers to create more complex molecules with unique properties.

    Biology: It is used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and photochromic materials.

Wirkmechanismus

The mechanism of action of 5-Oxa-8-thia-2-azaspiro[3.4]octane;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to various biological targets, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Oxa-2-azaspiro[3.4]octane hydrochloride
  • 2-Boc-8-oxo-5-oxa-2-azaspiro[3.4]octane
  • 5-Oxa-2-azaspiro[3.4]octane oxalate

Uniqueness

5-Oxa-8-thia-2-azaspiro[3.4]octane;hydrochloride is unique due to the presence of sulfur in its spirocyclic structure, which distinguishes it from other similar compounds. This sulfur atom can impart different chemical and biological properties, making the compound valuable for specific research and industrial applications.

Eigenschaften

Molekularformel

C5H10ClNOS

Molekulargewicht

167.66 g/mol

IUPAC-Name

5-oxa-8-thia-2-azaspiro[3.4]octane;hydrochloride

InChI

InChI=1S/C5H9NOS.ClH/c1-2-8-5(7-1)3-6-4-5;/h6H,1-4H2;1H

InChI-Schlüssel

GSNUEMMAYNMQLK-UHFFFAOYSA-N

Kanonische SMILES

C1CSC2(O1)CNC2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.